Azirino[2,3-B]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azirino[2,3-B]indole is a heterocyclic compound that features an indole ring fused with an aziridine ring. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azireno[2,3-b]indole typically involves the cyclization of indole derivatives with aziridine precursors. One common method includes the reaction of indole with aziridine in the presence of a catalyst such as palladium or copper. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the successful formation of the azireno ring.
Industrial Production Methods: While specific industrial production methods for azireno[2,3-b]indole are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Azirino[2,3-B]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the aziridine ring.
Substitution: Nucleophilic substitution reactions can occur at the indole ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide; elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst; room temperature to elevated temperatures.
Substitution: Halogens, halogenating agents; room temperature to elevated temperatures.
Major Products:
Oxidation: Oxidized azireno[2,3-b]indole derivatives.
Reduction: Reduced azireno[2,3-b]indole derivatives.
Substitution: Halogenated azireno[2,3-b]indole derivatives.
Scientific Research Applications
Azirino[2,3-B]indole has found applications in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: this compound derivatives are investigated for their use in materials science and as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of azireno[2,3-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, with ongoing research aiming to elucidate these mechanisms.
Comparison with Similar Compounds
Indole: A parent compound with a simpler structure, lacking the aziridine ring.
Indolo[2,3-b]quinoxaline: Another fused heterocyclic compound with different biological properties.
Pyrrolo[2,3-b]indole: A structurally related compound with a pyrrole ring instead of an aziridine ring.
Uniqueness: Azirino[2,3-B]indole is unique due to its fused aziridine ring, which imparts distinct reactivity and biological activity
Properties
CAS No. |
112623-90-2 |
---|---|
Molecular Formula |
C8H4N2 |
Molecular Weight |
128.134 |
IUPAC Name |
azirino[2,3-b]indole |
InChI |
InChI=1S/C8H4N2/c1-2-4-6-5(3-1)7-8(9-6)10-7/h1-4H |
InChI Key |
RKICLQGJFGGEEE-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC3=N2 |
Synonyms |
Azirino[2,3-b]indole (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.